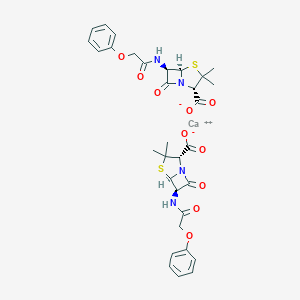
Phenoxymethylpenicillin calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxymethylpenicillin calcium is a useful research compound. Its molecular formula is C32H34CaN4O10S2 and its molecular weight is 738.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Uses
Phenoxymethylpenicillin calcium is indicated for the treatment and prophylaxis of various infections. Its applications include:
- Respiratory Infections : Effective against mild to moderately severe infections such as pharyngitis, tonsillitis, and pneumonia caused by Streptococcus pyogenes and Pneumococcus .
- Skin and Soft Tissue Infections : Used for treating skin infections like erysipelas and cellulitis .
- Dental Infections : Recommended for managing dental abscesses and moderate-to-severe gingivitis, often in combination with metronidazole .
- Prophylaxis :
- Rheumatic Fever : Administered as a preventive measure against rheumatic fever in individuals with a history of streptococcal infections .
- Bacterial Endocarditis : Suggested for prophylaxis in patients with congenital heart disease undergoing dental or surgical procedures .
- Pneumococcal Infections : Used to prevent pneumococcal infections in asplenic patients and those with sickle cell disease .
Pharmacokinetics
- Absorption : The bioavailability of phenoxymethylpenicillin ranges from 25% to 60%, with better absorption observed when taken on an empty stomach. The calcium or potassium salts enhance absorption compared to the free acid form .
- Distribution : Peak plasma concentrations are reached within 30 to 60 minutes after administration, depending on the dose. For instance, a 500 mg dose achieves concentrations of approximately 3 to 5 μg/mL .
- Half-life : The biological half-life is about 30 minutes but can extend to approximately 4 hours in cases of severe renal impairment .
Case Studies
Several studies have documented the efficacy of phenoxymethylpenicillin in various clinical settings:
- Treatment of Streptococcal Pharyngitis : A study demonstrated that phenoxymethylpenicillin effectively reduced symptoms and eradicated Streptococcus pyogenes in pediatric patients diagnosed with pharyngitis .
- Prophylaxis Against Rheumatic Fever : Research indicated that long-term administration of phenoxymethylpenicillin significantly lowered the incidence of rheumatic fever in children with a history of rheumatic heart disease .
- Management of Dental Infections : Clinical trials showed that phenoxymethylpenicillin combined with metronidazole was more effective than either antibiotic alone in treating odontogenic infections, highlighting its role in dental medicine .
Analyse Des Réactions Chimiques
β-Lactam Ring Hydrolysis
The β-lactam ring's inherent strain and bicyclic system drive its reactivity . Hydrolysis occurs under various conditions:
This hydrolysis is irreversible and responsible for both therapeutic inactivation and allergenicity .
Metabolic Reactions
In vivo, phenoxymethylpenicillin undergoes hepatic and renal metabolism:
Metabolites are renally excreted, with 25% of the parent compound detectable in urine .
Stability and Degradation Kinetics
Stability studies reveal pH-dependent degradation:
| pH | Half-life (25°C) | Major Degradants |
|---|---|---|
| 1.2 | 2.1 hours | Penicillenic acid isomers |
| 7.4 | 8.6 hours | Penicilloic acid |
| 9.0 | 0.5 hours | Open-chain sulfonic acids |
Data compiled from accelerated stability testing under ICH guidelines .
Interaction with Plasma Proteins
Protein binding influences bioavailability and reaction dynamics:
-
Binding affinity : 50–80% to human serum albumin via hydrophobic interactions .
-
Impact : Reduces free drug available for β-lactam ring hydrolysis but prolongs plasma half-life .
Contact System Activation
Phenoxymethylpenicillin activates Factor XII (FXII), triggering the kallikrein-kinin cascade:
Propriétés
Numéro CAS |
147-48-8 |
|---|---|
Formule moléculaire |
C32H34CaN4O10S2 |
Poids moléculaire |
738.8 g/mol |
Nom IUPAC |
calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |
Clé InChI |
NPTZOUGIOYWQFI-ANPZCEIESA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Key on ui other cas no. |
147-48-8 |
Numéros CAS associés |
87-08-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















